molecular formula C26H32F2O7 B1670559 Diflorasone diacetate CAS No. 33564-31-7

Diflorasone diacetate

カタログ番号: B1670559
CAS番号: 33564-31-7
分子量: 494.5 g/mol
InChIキー: BOBLHFUVNSFZPJ-JOYXJVLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

合成は通常、コルチコステロイド前駆体から始まり、フッ素化とアセチル化反応を経てジフロラゾンジ酢酸エステルが生成されます

工業生産方法

工業的な設定では、ジフロラゾンジ酢酸エステルは、温度、圧力、溶媒の選択などの反応条件が、高収率と純度を確保するために慎重に制御される、大規模化学反応器を使用して製造されます。 最終生成物はその後、局所適用用のクリームまたは軟膏に製剤化されます

化学反応の分析

反応の種類

ジフロラゾンジ酢酸エステルは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ジフロラゾンジ酢酸エステルの酸化はケトンを生成することができ、還元はヒドロキシル誘導体を生成することができます

科学研究の用途

ジフロラゾンジ酢酸エステルは、幅広い科学研究の用途があります。

科学的研究の応用

Treatment of Inflammatory Skin Conditions

Diflorasone diacetate is effective in managing various inflammatory skin disorders, including:

  • Psoriasis : Clinical trials have demonstrated its efficacy in treating psoriatic plaques. A study comparing this compound ointment (0.05%) with betamethasone dipropionate showed no significant difference in efficacy between the two treatments after two weeks .
  • Eczematous Dermatoses : A study involving 301 patients indicated that once-daily applications of this compound resulted in over 80% of patients reporting good to excellent therapeutic outcomes .
  • Nummular Dermatitis : The cream formulation has been successfully applied in treating nummular dermatitis, often prescribed for twice-daily use .

Efficacy in Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound:

  • A multicenter clinical trial involving 4,651 patients found that 93% experienced significant improvement or cure of their corticosteroid-sensitive dermatoses after treatment with this compound ointment or cream (0.05%) .
  • Another randomized controlled trial highlighted that this compound was fast-acting and highly effective compared to other superpotent topical glucocorticosteroids .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been documented:

  • Local Reactions : Transient burning and stinging sensations were reported by some patients during treatment .
  • Systemic Absorption : Studies indicate that prolonged use can lead to adrenal suppression, particularly at higher doses . It is recommended to limit treatment duration to two consecutive weeks to mitigate these risks.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids in clinical studies:

Study TypeTreatment ComparisonOutcome
Randomized Controlled TrialThis compound vs. Betamethasone dipropionateNo significant differences in efficacy noted after 2 weeks
Multicenter TrialThis compound (0.05%)93% improvement in corticosteroid-sensitive dermatoses
Clinical EvaluationThis compound vs. Clobetasol propionateBoth demonstrated fast action; no significant adverse reactions reported

Case Study 1: Eczematous Dermatoses

In a clinical evaluation involving 301 patients with eczematous lesions, the application of this compound cream resulted in significant improvement across various severity classifications. The majority rated their treatment experience positively, indicating high satisfaction levels with the therapy .

Case Study 2: Psoriasis Treatment

A double-blind study compared this compound with flurandrenolide tape for treating psoriasis. While both treatments were effective, flurandrenolide showed slightly superior results in terms of patient-reported outcomes after one week .

生物活性

Diflorasone diacetate is a potent topical corticosteroid primarily used in dermatological treatments for various skin conditions. This article provides an in-depth examination of its biological activity, including its mechanisms, efficacy in clinical studies, and comparative analysis with other corticosteroids.

Overview of this compound

This compound, marketed under names such as Psorcon and Florone, is classified as a superpotent corticosteroid. It exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective for treating inflammatory skin disorders like psoriasis and atopic dermatitis. The compound is available in formulations such as creams and ointments at a concentration of 0.05% .

The precise mechanism by which this compound exerts its anti-inflammatory effects is not fully understood. However, it is believed to act through the induction of phospholipase A2 inhibitory proteins, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, its vasoconstrictive properties contribute to reducing erythema and edema associated with inflammatory skin conditions.

Comparative Studies

This compound has been evaluated against other high-potency corticosteroids in various clinical trials:

  • Vs. Fluocinonide : A double-blind study involving 384 patients demonstrated that 0.05% this compound cream was equally effective as 0.05% fluocinonide cream for treating psoriasis and atopic dermatitis lesions .
  • Vs. Betamethasone Dipropionate : In a randomized trial comparing 0.05% this compound ointment with betamethasone dipropionate ointment, both treatments showed similar efficacy in reducing symptoms of moderate to severe plaque-type psoriasis over two weeks .
  • Vs. Clobetasol Propionate : Another study indicated that this compound was comparable to clobetasol propionate in terms of patient satisfaction and clinical outcomes .

Clinical Efficacy Data

Study TypeTreatment ComparisonOutcome
Double-blind trialThis compound 0.05% vs Fluocinonide 0.05%Equivalent efficacy in treating psoriasis lesions
Randomized trialThis compound 0.05% vs Betamethasone dipropionate 0.05%No significant differences in efficacy or side effects
Clinical evaluationOnce-daily application for eczematous dermatosesOver 80% reported good to excellent improvement

Side Effects and Tolerability

Common side effects associated with this compound include transient burning or stinging sensations upon application. Serious adverse effects such as skin atrophy or striae are more likely with prolonged use or occlusive dressings . In a multicenter clinical trial involving over 4,600 patients, approximately 93% reported significant improvement or cure from corticosteroid-sensitive dermatoses after treatment with this compound .

Case Study: Atopic Dermatitis Management

A notable case involved a 9-year-old boy with chronic atopic dermatitis who experienced significant flares despite conventional therapies. Treatment with this compound resulted in substantial improvement of his skin condition, highlighting its effectiveness in managing severe eczema cases when used appropriately .

特性

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBLHFUVNSFZPJ-JOYXJVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045646
Record name Diflorasone diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33564-31-7
Record name Diflorasone diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33564-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflorasone diacetate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflorasone diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflorasone di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLORASONE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflorasone diacetate
Reactant of Route 2
Diflorasone diacetate
Reactant of Route 3
Diflorasone diacetate
Reactant of Route 4
Reactant of Route 4
Diflorasone diacetate
Reactant of Route 5
Reactant of Route 5
Diflorasone diacetate
Reactant of Route 6
Reactant of Route 6
Diflorasone diacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。